
9-keto Fluprostenol
Overview
Description
9-Keto Fluprostenol is a structurally modified derivative of fluprostenol, a potent prostaglandin F2α (PGF2α) analog and FP receptor agonist. Fluprostenol itself is characterized by its metabolic stability and high affinity for FP receptors, with IC₅₀ values of 3.5 nM (human) and 7.5 nM (rat) . This modification enhances its selectivity for EP receptors while reducing FP receptor affinity, making it distinct from its parent compound and other prostaglandin analogs like 11-keto fluprostenol or travoprost .
Preparation Methods
Oxidation of Fluprostenol: Primary Synthetic Route
The foundational method for synthesizing 9-keto Fluprostenol involves the oxidation of Fluprostenol, a prostaglandin F2α (PGF2α) analog. This process selectively introduces a ketone group at the C-9 position while preserving other functional groups.
Reagents and Reaction Conditions
Oxidizing agents such as Jones reagent (chromium trioxide in aqueous sulfuric acid) or potassium permanganate (KMnO4) in acetone are commonly employed . The reaction is conducted under controlled temperatures (0–25°C) to prevent over-oxidation or degradation of the prostaglandin backbone. For example:
-
Jones reagent : Yields of 65–72% are reported when reacting Fluprostenol at 10°C for 4–6 hours .
-
KMnO4 in acetone : This milder condition achieves 58–63% yield but minimizes side reactions .
Table 1: Comparative Oxidation Methods
Oxidizing Agent | Temperature (°C) | Time (hours) | Yield (%) | Purity (%) |
---|---|---|---|---|
Jones reagent | 10 | 6 | 72 | ≥98 |
KMnO4 | 25 | 8 | 63 | ≥95 |
Purification and Characterization
Chemoenzymatic Synthesis: Enhancing Regioselectivity
Recent advancements utilize ketoreductases and oxidoreductases to improve regioselectivity and reduce reliance on harsh chemical oxidants. For instance, Escherichia coli-expressed P450BM3 mutants catalyze the oxidation of Fluprostenol with 89% regioselectivity for the C-9 position .
Enzymatic Reaction Parameters
-
Substrate concentration : 10 mM Fluprostenol in phosphate buffer (pH 7.4).
-
Cofactor : NADPH (1 mM) regenerated via glucose-6-phosphate dehydrogenase.
Table 2: Enzymatic vs. Chemical Oxidation
Parameter | Chemical (Jones) | Enzymatic (P450BM3) |
---|---|---|
Yield (%) | 72 | 81 |
Regioselectivity | Moderate | High |
Environmental Impact | High | Low |
Industrial-Scale Production Challenges
Scaling up this compound synthesis introduces challenges in maintaining yield and purity. Key considerations include:
Batch Reactor Optimization
-
Mixing efficiency : Turbulent flow regimes (Reynolds number > 10,000) enhance mass transfer during oxidation .
-
Temperature control : Jacketed reactors maintain ±1°C deviation to prevent thermal degradation.
Cost Analysis
-
Raw materials : Fluprostenol accounts for 68% of total production costs .
-
Catalyst recycling : Immobilized enzymes reduce costs by 22% per batch .
Degradation Pathways and Stability
This compound is prone to retro-aldol condensation under basic conditions, forming shorter-chain aldehydes. Accelerated stability studies (40°C/75% RH) show:
-
Lyophilized form : ≤2% degradation over 6 months when stored at -20°C .
-
Solution form : 15% degradation in DMSO after 30 days at 25°C .
Analytical Method Validation
Regulatory-compliant methods ensure batch consistency:
HPLC-DAD Method
-
Column : Zorbax Eclipse XDB-C18 (4.6 × 150 mm, 5 μm).
-
Mobile phase : Acetonitrile:0.1% trifluoroacetic acid (75:25).
Impurity Profiling
Emerging Synthetic Strategies
Photocatalytic Oxidation
Visible-light-driven catalysis using mesoporous TiO2 achieves 76% yield under ambient conditions, offering a sustainable alternative .
Flow Chemistry
Microreactor systems reduce reaction times from hours to minutes (e.g., 92% conversion in 15 minutes) .
Scientific Research Applications
9-Keto Fluprostenol has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in the study of prostaglandin analogs and their chemical properties.
Biology: Investigated for its interactions with EP receptors and its role as a PGE2 agonist.
Medicine: Potential therapeutic applications in the treatment of conditions related to prostaglandin pathways, such as glaucoma and other inflammatory diseases.
Industry: Utilized in the development of new pharmaceuticals and as a tool in drug discovery .
Mechanism of Action
9-Keto Fluprostenol exerts its effects primarily through its high affinity for EP receptors, functioning as a PGE2 agonist. The molecular targets include various EP receptor subtypes, which are involved in numerous physiological processes such as inflammation, vasodilation, and smooth muscle contraction. The activation of these receptors leads to downstream signaling pathways that mediate the compound’s biological effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Modifications
- Fluprostenol: A PGF2α analog with a trifluoromethyl group at C-16, enhancing FP receptor binding. Molecular formula: C₂₃H₂₉F₃O₆ .
- 9-Keto Fluprostenol: Oxidation at C-9 introduces a ketone group, altering receptor preference from FP to EP receptors .
- 11-Keto Fluprostenol: Oxidation at C-11 retains partial FP receptor activity but exhibits moderate CRTH2/DP2 receptor affinity, unlike 9-keto derivatives .
- Travoprost: A prodrug of fluprostenol isopropyl ester, metabolized to fluprostenol in vivo. Structurally distinct due to esterification at C-1 .
Receptor Selectivity and Potency
Metabolic and Pharmacokinetic Profiles
- Fluprostenol: Stable at -20°C; ethanol formulation (10 mg/mL) . Metabolized via oxidation to 9- or 11-keto derivatives .
- This compound Isopropyl Ester: A prodrug with 68% yield in synthesis; hydrolyzed to active 9-keto form in vivo, analogous to travoprost metabolism .
- Travoprost: Rapidly hydrolyzed to fluprostenol in corneal tissues, enhancing ocular bioavailability .
Biological Activity
9-Keto Fluprostenol is a synthetic analog of prostaglandin E2 (PGE2), derived from Fluprostenol, which itself is a potent analog of prostaglandin F2α (PGF2α). The structural modification at the 9th carbon enhances its potency and half-life, making it a significant compound in pharmacological research. This article explores its biological activities, mechanisms of action, and potential therapeutic applications.
This compound is characterized by its high affinity for EP receptors, which are integral to various biological processes. Its chemical structure allows it to mimic the actions of natural prostaglandins while exhibiting improved stability and efficacy.
Property | Details |
---|---|
Chemical Formula | C21H30O5 |
Molecular Weight | 358.47 g/mol |
CAS Number | 1219032-18-4 |
Solubility | Soluble in organic solvents |
This compound primarily interacts with the EP receptors (specifically EP1 and EP2), which are involved in mediating the effects of prostaglandins on various tissues. The compound's action can lead to:
- Inhibition of Aqueous Humor Production: Similar to other prostaglandin analogs, it reduces intraocular pressure, making it a candidate for glaucoma treatment.
- Regulation of Inflammatory Responses: By modulating immune responses through EP receptor activation, it holds potential in treating inflammatory diseases.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Anti-inflammatory Effects: It has been shown to suppress the expression of pro-inflammatory cytokines in various cell types.
- Adipocyte Differentiation Inhibition: In studies involving 3T3-L1 cells, this compound inhibited adipocyte differentiation, suggesting a role in metabolic regulation .
- Neuroprotective Effects: Co-administration with other agents has demonstrated protective effects on neurons in models of cerebral ischemia .
Case Studies
Several studies have investigated the efficacy and safety of this compound in clinical settings:
- Study on Intraocular Pressure Reduction:
- Adipocyte Differentiation Study:
Comparison with Related Compounds
The following table compares the biological activities and mechanisms of action among related compounds:
Compound | Receptor Target | Primary Effect | Clinical Use |
---|---|---|---|
This compound | EP1, EP2 | Intraocular pressure reduction | Glaucoma |
Fluprostenol | FP | Uterine contraction | Induction of labor |
Prostaglandin E2 | EP1, EP2 | Vasodilation, inflammation | Various inflammatory diseases |
Future Directions
Research into this compound is ongoing, focusing on its potential applications in:
Q & A
Basic Research Questions
Q. How does the structural modification at C-9 in 9-keto Fluprostenol influence receptor specificity?
The oxidation of Fluprostenol at the C-9 position introduces a ketone group, altering its receptor-binding profile. While Fluprostenol primarily targets FP receptors (a PGF2α receptor), this compound shows enhanced affinity for EP receptors, particularly those activated by PGE2. This shift is attributed to conformational changes in the prostaglandin backbone, which can be validated via competitive binding assays using radiolabeled ligands (e.g., ³H-PGE2) and comparative IC₅₀ measurements in FP/EP receptor-expressing cell lines .
Q. What experimental models are suitable for studying this compound’s activity on EP receptors?
In vitro models include:
- Receptor-binding assays : Use HEK-293 or CHO cells transfected with EP receptor subtypes (EP1–EP4) to quantify binding affinity via fluorescence polarization or scintillation proximity assays.
- Functional assays : Measure cAMP production (for EP2/EP4) or calcium flux (for EP1/EP3) in response to this compound.
- Tissue-based models : Isolated organ baths (e.g., uterine smooth muscle for PGF2α/FP activity) can assess functional antagonism or synergism with endogenous prostaglandins .
Q. What synthetic strategies are used to produce this compound?
A chemoenzymatic approach is efficient for synthesizing this compound. Fluprostenol is oxidized at C-9 using regioselective catalysts (e.g., ketoreductases or chemical oxidants like Jones reagent). The process involves protecting group strategies to preserve the α-chain hydroxyl and carboxylic acid moieties. Purity is confirmed via HPLC and NMR, with yields typically ranging from 51–68% based on analogous prostaglandin syntheses .
Q. How should this compound be stored to ensure stability?
Store lyophilized this compound at -20°C in amber vials under inert gas (argon or nitrogen) to prevent oxidation. In solution, use anhydrous DMSO or DMF (≥20 mg/mL), and avoid prolonged light exposure. Accelerated stability testing (e.g., 40°C/75% RH for 14 days) can assess degradation products via LC-MS .
Advanced Research Questions
Q. How can researchers resolve contradictory data on this compound’s receptor cross-reactivity?
Contradictions may arise from differences in receptor isoform expression or assay conditions. To address this:
- Use isoform-specific EP receptor knockout cell lines to isolate binding events.
- Perform Schild analysis to evaluate competitive vs. allosteric modulation.
- Cross-validate findings with orthogonal methods (e.g., surface plasmon resonance for kinetic binding studies) .
Q. What methodologies quantify the metabolic conversion of this compound isopropyl ester to its active form?
The isopropyl ester acts as a prodrug, requiring hydrolysis by esterases. To study this:
- Incubate the ester with tissue homogenates (e.g., corneal or hepatic extracts) and monitor conversion via LC-MS/MS.
- Compare kinetics with known prodrugs like travoprost, noting species-specific esterase activity (e.g., monkey vs. human corneal enzymes) .
Q. How does this compound modulate cellular mineralization pathways compared to Fluprostenol?
Fluprostenol enhances mineralization in cementoblastic cells via FP receptor activation. For this compound, design experiments to:
- Treat osteoblast/cementoblast cultures with both compounds and measure alkaline phosphatase activity or calcium deposition.
- Use EP receptor antagonists (e.g., ONO-AE3-208 for EP4) to isolate signaling pathways. Transcriptomic profiling (RNA-seq) can identify differentially regulated mineralization genes .
Q. What computational approaches predict this compound’s binding dynamics with EP receptors?
Molecular dynamics (MD) simulations using EP receptor crystal structures (e.g., EP3 PDB: 6AK3) can model ligand-receptor interactions. Key steps:
- Dock this compound into the receptor’s binding pocket using AutoDock Vina.
- Run 100-ns MD simulations to analyze hydrogen bonding, hydrophobic contacts, and conformational stability. Compare results with PGE2-bound simulations to explain agonist efficacy differences .
Q. Methodological Notes
- Data Interpretation : For receptor studies, normalize responses to endogenous ligands (e.g., PGE2 for EP receptors) and account for batch-to-batch variability in compound purity.
- Ethical Compliance : When using animal-derived tissues (e.g., corneal extracts), ensure adherence to institutional ethical guidelines .
Properties
IUPAC Name |
(Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]but-1-enyl]-5-oxocyclopentyl]hept-5-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27F3O6/c24-23(25,26)15-6-5-7-17(12-15)32-14-16(27)10-11-19-18(20(28)13-21(19)29)8-3-1-2-4-9-22(30)31/h1,3,5-7,10-12,16,18-19,21,27,29H,2,4,8-9,13-14H2,(H,30,31)/b3-1-,11-10+/t16-,18-,19-,21-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWMXHYUXIKWXSR-AAHOZRAYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C1=O)CC=CCCCC(=O)O)C=CC(COC2=CC=CC(=C2)C(F)(F)F)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H](C1=O)C/C=C\CCCC(=O)O)/C=C/[C@H](COC2=CC=CC(=C2)C(F)(F)F)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27F3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.